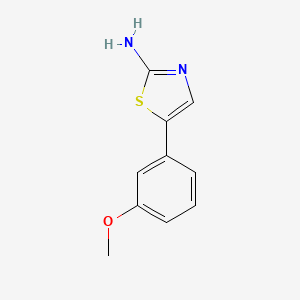

5-(3-Methoxyphenyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2OS |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

5-(3-methoxyphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12) |

InChI Key |

JOLWNHHMZCLLMO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=C(S2)N |

Origin of Product |

United States |

Contextual Significance of the Thiazol 2 Amine Scaffold in Chemical Biology

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. nih.gov Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.comresearchgate.net The 2-aminothiazole (B372263) moiety, in particular, serves as a cornerstone for the development of numerous pharmaceuticals and biologically active molecules. researchgate.net

The significance of the thiazol-2-amine scaffold is underscored by its presence in several FDA-approved drugs, highlighting its clinical relevance. nih.gov This structural motif is a key component in compounds designed to interact with various biological targets, such as enzymes and receptors. researchgate.net The versatility of the 2-aminothiazole core allows for diverse chemical modifications, enabling the synthesis of large libraries of compounds for screening and optimization of biological activity. mdpi.com Researchers have successfully synthesized a variety of 2-aminothiazole derivatives demonstrating potent activities, including antibacterial, antifungal, and neuroprotective effects. researchgate.netnanomedicine-rj.com

Rationale for Academic Investigation of 5 3 Methoxyphenyl Thiazol 2 Amine

The specific academic focus on 5-(3-Methoxyphenyl)thiazol-2-amine is driven by a combination of factors rooted in established structure-activity relationships and the quest for novel therapeutic agents. The introduction of a methoxyphenyl group at the 5-position of the thiazole (B1198619) ring is a strategic design choice. The methoxy (B1213986) group can influence the compound's electronic properties, lipophilicity, and metabolic stability, which in turn can modulate its biological activity and pharmacokinetic profile.

The rationale for investigating this particular derivative includes:

Exploring Novel Biological Activities: While the broader class of thiazol-2-amines is well-studied, the specific substitution pattern of this compound may confer unique biological properties. Researchers aim to uncover novel antibacterial, antifungal, or other therapeutic activities. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound contribute to a deeper understanding of the structure-activity relationships within the 5-aryl-thiazol-2-amine series. By comparing its activity to other derivatives, researchers can elucidate the role of the methoxy group's position and electronic nature.

Development of Synthetic Methodologies: The synthesis of this compound itself can be a subject of investigation, with a focus on developing efficient and environmentally friendly synthetic routes. nanobioletters.com

Scope and Research Objectives for the Compound Class

Established Synthetic Routes for Core Structure Elaboration

The construction of the this compound core primarily relies on well-established methods for thiazole ring formation. These can be broadly categorized into condensation reactions and multi-component approaches.

Condensation Reactions for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a cornerstone for the preparation of 2-aminothiazoles. nih.govsynarchive.comresearchgate.net This method involves the cyclocondensation of an α-haloketone with a thiourea (B124793). nih.govresearchgate.net In the context of this compound, the synthesis commences with 3-methoxyacetophenone. This starting material is first halogenated, typically at the α-carbon, to yield an α-halo-3-methoxyacetophenone. The subsequent reaction of this intermediate with thiourea leads to the formation of the desired thiazole ring through a cyclization reaction. researchgate.netmdpi.com The reaction is often carried out in a suitable solvent like ethanol (B145695) and may be facilitated by heating. researchgate.netscispace.com

Another approach involves the reaction of ketones with thiourea in the presence of iodine. mdpi.com This method provides a direct route to 4,5-substituted-2-aminothiazoles.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of thiazole derivatives. mdpi.comresearchgate.net These reactions allow for the construction of complex molecules in a single step from three or more starting materials. For the synthesis of 2-aminothiazoles, a one-pot, three-component cascade cyclization has been reported using an enaminone, cyanamide, and elemental sulfur. lookchem.com This method is notable for its use of readily available starting materials and operational simplicity. lookchem.com

The Ugi and Passerini reactions are other powerful MCRs that have been adapted for thiazole synthesis. organic-chemistry.orgacs.orgnih.govyoutube.com The Ugi reaction, in particular, can be utilized to generate endothiopeptides which can then be cyclized to form thiazoles. researchgate.net While these reactions offer a high degree of molecular diversity, their specific application to the synthesis of this compound is less commonly documented in readily available literature.

Derivatization Strategies and Functional Group Transformations

Once the core this compound structure is obtained, it can be further modified at several positions to explore structure-activity relationships and optimize its properties. These modifications can be targeted at the thiazole moiety, the methoxyphenyl ring, or the 2-amino group.

Chemical Modifications at the Thiazole Moiety

The thiazole ring itself can undergo chemical modifications, although the reactivity is influenced by the existing substituents. The electron-donating 2-amino group and the 5-aryl substituent direct the regioselectivity of electrophilic substitution reactions.

Electrophilic Substitution: Based on the electron density of the thiazole ring, electrophilic substitution is most likely to occur at the C-4 position. researchgate.net However, specific examples of electrophilic substitution on the this compound core are not extensively reported. For 2-aminothiazoles in general, electrophilic substitution preferentially occurs at the C-5 position. nih.gov

Halogenation: Halogenation of the thiazole ring can be achieved, and these halogenated derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions like the Suzuki reaction. mdpi.com For instance, a 5-bromothiazole (B1268178) derivative can be coupled with a boronic acid to introduce a new aryl group. mdpi.com

Substituent Variations on the Methoxyphenyl Ring

The methoxyphenyl ring offers opportunities for modification, primarily through electrophilic aromatic substitution or by altering the methoxy (B1213986) group itself.

Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing group, activating the aromatic ring towards electrophilic attack. Therefore, further substitution on the phenyl ring is expected to occur at the positions ortho and para to the methoxy group.

Demethylation: The methoxy group can be cleaved to yield the corresponding phenol (B47542) derivative. mdpi.com This transformation is significant as the resulting hydroxyl group can introduce new hydrogen bonding capabilities and alter the compound's physicochemical properties. For example, a demethylation process was successfully applied to a related 2-amino-4,5-diarylthiazole derivative. mdpi.com

Derivatization of the 2-Amino Group

The 2-amino group is a key site for derivatization, allowing for the introduction of a wide range of functional groups. nih.govnih.gov

Acylation and Sulfonylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form amides. nih.govmdpi.comnih.gov Similarly, reaction with sulfonyl chlorides yields sulfonamides. nih.govnih.gov These reactions are typically carried out in the presence of a base. nih.govnih.gov

Alkylation: Alkylation of the 2-amino group can lead to the formation of secondary and tertiary amines. nih.govacs.org The reaction conditions, such as the presence or absence of a condensing agent, can influence whether alkylation occurs on the exocyclic amino group or the endocyclic nitrogen of the thiazole ring. acs.org Without a condensing agent, nuclear N-alkylation to form 2-imino-3-substituted-thiazolines has been observed. acs.org

Diazotization: The 2-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing various other functional groups. ias.ac.inresearchgate.net However, the stability and reactivity of the diazonium salt can be influenced by the substituents on the thiazole ring. ias.ac.in The diazotization of weakly basic amines like 2-aminothiazoles can be challenging and may require specific conditions, such as the use of nitrosyl sulfuric acid. ias.ac.in

Optimization of Reaction Conditions for Research Scale Synthesis

The efficient synthesis of this compound is crucial for its application in research and development. The Hantzsch thiazole synthesis, a classic method, involves the reaction of an α-haloketone with a thiourea derivative. In the case of this compound, this would typically involve the reaction of 2-bromo-1-(3-methoxyphenyl)ethanone (B137907) with thiourea.

Several factors can be optimized to enhance the yield and purity of the final product. The choice of solvent is critical, with polar protic solvents like ethanol often favored. The reaction temperature and time are also key parameters. For instance, refluxing the reactants in ethanol is a common practice. nih.gov The use of a base, such as sodium bicarbonate, can be employed to neutralize the hydrogen bromide byproduct, driving the reaction to completion. nih.gov

Recent studies have explored more efficient and environmentally friendly synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields. One-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, offer advantages in terms of simplicity and reduced waste generation.

For instance, a study on the synthesis of related N-substituted phenyl thiazole amines screened various solvents and bases to optimize the reaction conditions. nanobioletters.com It was found that using N,N-dimethylformamide (DMF) as the solvent and potassium carbonate as the base provided the highest yields. nanobioletters.com Another approach involves the use of a deep eutectic solvent (DES) based on L-proline, which has been shown to be effective in Knoevenagel condensations for the synthesis of related rhodanine (B49660) derivatives. mdpi.com

The table below summarizes the optimization of various reaction conditions for the synthesis of thiazole derivatives, which can be extrapolated to the synthesis of this compound.

| Parameter | Variation | Outcome | Reference |

| Solvent | Ethanol | Good yields, common choice | nih.gov |

| N,N-Dimethylformamide (DMF) | Potentially higher yields | nanobioletters.com | |

| Deep Eutectic Solvent (DES) | Environmentally friendly alternative | mdpi.com | |

| Base | Sodium Bicarbonate | Neutralizes acidic byproducts | nih.gov |

| Potassium Carbonate | Can lead to higher yields | nanobioletters.com | |

| Temperature | Reflux | Standard condition for Hantzsch synthesis | nih.gov |

| Microwave Irradiation | Reduced reaction times, improved yields | ||

| Reaction Type | Conventional Heating | Standard laboratory practice | nih.gov |

| One-Pot Synthesis | Increased efficiency and reduced waste |

Analog Generation for Structure-Activity Relationship Studies

The generation of analogs of this compound is a cornerstone of medicinal chemistry research, enabling the exploration of structure-activity relationships (SAR). By systematically modifying the core structure, researchers can identify key pharmacophoric features and optimize the biological activity of the resulting compounds.

Several strategies are employed for analog generation. One common approach involves the modification of the 2-amino group. This can be achieved through acylation, alkylation, or arylation reactions to introduce a variety of substituents. For example, reacting the parent compound with different acid chlorides or acyl chlorides can produce a library of N-acylated derivatives. nih.gov

Another key area for modification is the methoxyphenyl ring. The position and nature of the substituent on the phenyl ring can be altered to probe its influence on biological activity. For instance, analogs with different alkoxy groups, halogens, or nitro groups can be synthesized. nanobioletters.com The synthesis of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine is an example of such a modification. sigmaaldrich.com

Furthermore, the thiazole ring itself can be a target for modification. While less common, the introduction of substituents at the C4 position can be explored. The synthesis of related thiazole derivatives often involves the reaction of substituted thioureas with α-haloketones, allowing for the introduction of diversity at both the 2- and 4-positions of the thiazole ring. nanobioletters.com

The table below outlines various approaches for generating analogs of this compound for SAR studies.

| Modification Site | Reaction Type | Example of Reagents | Resulting Analogs | Reference |

| 2-Amino Group | Acylation | Acid chlorides, acyl chlorides | N-Acylated derivatives | nih.gov |

| Alkylation | Alkyl halides | N-Alkylated derivatives | ||

| Arylation | Aryl halides (e.g., Suzuki coupling) | N-Arylated derivatives | ||

| Methoxyphenyl Ring | Substitution | Various substituted phenyl boronic acids (Suzuki coupling) | Analogs with different phenyl substituents | researchgate.net |

| Halogenation | N-Bromosuccinimide (NBS) | Halogenated derivatives | sigmaaldrich.com | |

| Thiazole Ring (C4-position) | Hantzsch Synthesis with Substituted α-haloketones | 2-Bromo-1-(substituted phenyl)ethanones | Analogs with different C4-substituents | nanobioletters.com |

Through these synthetic and medicinal chemistry efforts, the full potential of this compound as a scaffold for the development of novel compounds with diverse applications continues to be explored.

Enzyme Target Modulation Studies

The ability of this compound and its analogs to inhibit or otherwise alter the activity of specific enzymes is a cornerstone of their pharmacological profile. Researchers have explored their effects on a range of enzymes involved in inflammation, cancer, and other diseases.

Lipoxygenase (LOX): The lipoxygenase pathway is a critical component of the inflammatory cascade, responsible for the production of leukotrienes. Several studies have highlighted the potential of thiazole derivatives as LOX inhibitors. Methoxyalkyl thiazoles, a class of compounds related to this compound, have been identified as potent and selective 5-lipoxygenase (5-LOX) inhibitors. nih.gov For instance, a specific methoxyalkyl thiazole derivative, ICI211965, demonstrated potent inhibition of LTC4 synthesis in murine macrophages with an IC50 value of 0.0085 microM and selectively inhibited LTB4 synthesis in human blood with an IC50 of 0.45 microM. nih.gov These compounds are notable for not being redox agents or iron chelators, suggesting a specific interaction with the enzyme. nih.gov The structure-activity relationship within this class is tight, with inhibitory activity being enantioselective, indicating a specific binding interaction with the 5-LOX enzyme. nih.gov Further research into N-aryl-5-aryloxazol-2-amine analogues, which are bioisosteres of thiazoles, has also yielded potent 5-LOX inhibitors. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer drugs. nih.govnih.gov Thiazole-containing compounds have been investigated as DHFR inhibitors. For example, new thiophenyl-pyrazolyl-thiazole hybrids have been synthesized and evaluated for their antimicrobial activity by targeting DHFR. nih.gov One derivative, a 5-(2,5-dimethoxyphenyl)-3-thiophenylpyrazolyl-thiazolone hybrid, showed significant antibacterial efficiency. nih.gov The mechanism of DHFR inhibition typically involves the binding of the inhibitor to the active site, preventing the reduction of dihydrofolate to tetrahydrofolate. nih.gov

Table 1: Enzyme Inhibition Data for Thiazole Derivatives

| Compound Class/Derivative | Target Enzyme | IC50 Value | Notes |

|---|---|---|---|

| Methoxyalkyl thiazole (ICI211965) | 5-Lipoxygenase (LTC4 synthesis) | 0.0085 µM | Potent and selective inhibitor. nih.gov |

| Methoxyalkyl thiazole (ICI211965) | 5-Lipoxygenase (LTB4 synthesis) | 0.45 µM | Selective inhibition in human blood. nih.gov |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-Lipoxygenase | 0.127 µM | Higher potency than the commercial drug zileuton. nih.gov |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | Tyrosinase | 0.2 ± 0.01 µM | Significantly more potent than kojic acid. mdpi.com |

| 5-(2,5-dimethoxyphenyl)-3-thiophenylpyrazolyl-thiazolone hybrid | Dihydrofolate Reductase (antibacterial) | MIC = 3.9 µg/mL (against P. aeruginosa) | Demonstrates prominent antibacterial efficiency. nih.gov |

Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.

Src Kinase: The 2-aminothiazole (B372263) scaffold has been identified as a novel template for Src family kinase inhibitors. nih.gov Through structural optimization, potent pan-Src inhibitors with nanomolar to subnanomolar potencies in biochemical and cellular assays have been developed. nih.gov Dasatinib, a well-known kinase inhibitor, features a 2-aminothiazole core. nih.gov

Abl Kinase: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). Thiazole-containing compounds have been investigated as Bcr-Abl inhibitors. nih.govresearchgate.netresearchgate.net For instance, N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl)pyridin-2-amine was identified as an inhibitor of the FLT3-ITD and BCR-ABL pathways. nih.gov This compound potently inhibits leukemia cell lines driven by these mutations. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been shown to be highly active CDK9 inhibitors. acs.org These compounds can induce apoptosis in human cancer cell lines. acs.org Molecular docking studies have helped to understand the interaction of these inhibitors with the CDK9 active site. nih.gov

KPNB1: While not a kinase, Karyopherin Subunit Beta 1 (KPNB1) is a nuclear import protein that has been identified as a cellular target of aminothiazole derivatives with anticancer activity. An aminothiazole derivative, (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide, was found to have a strong binding affinity for KPNB1 with a dissociation constant (Kd) of approximately 20 nM. nih.gov Inhibition of the importin pathway by this compound was confirmed through western blotting. nih.gov

Table 2: Kinase and Protein Binding Data for Aminothiazole Derivatives

| Compound/Derivative | Target | Activity/Binding | Notes |

|---|---|---|---|

| N-(3-Methoxyphenyl)-...-pyridin-2-amine | BCR-ABL | IC50 = 8.43 ± 2.75 nM (in K562 cells) | Potent inhibitor of the Bcr-Abl pathway. nih.gov |

| Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 | Potent inhibition | Induces apoptosis in cancer cells. acs.org |

| (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide | KPNB1 | Kd ≈ 20 nM | Strong binding affinity and inhibition of the importin pathway. nih.gov |

Beyond the well-defined targets, research suggests that this compound and its derivatives may interact with other enzymes. For example, some thiazole derivatives have been evaluated for their inhibitory activity against 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme involved in glucocorticoid metabolism. nih.gov

Receptor Binding and Signaling Pathway Analysis

The interaction of small molecules with cell surface receptors is a fundamental mechanism for modulating cellular function. The ability of this compound and its derivatives to bind to specific receptors and influence downstream signaling cascades is an active area of investigation.

Ghrelin Receptor: The ghrelin receptor (GHSR), a G protein-coupled receptor, is involved in regulating appetite and growth hormone release. While direct binding data for this compound is scarce, related structures have been explored as ghrelin receptor ligands. For example, a series of trisubstituted 1,2,4-triazole (B32235) derivatives have been synthesized and evaluated for their binding affinity to the ghrelin receptor, yielding both potent agonists and antagonists. nih.gov The binding of these ligands is assessed through radioligand binding assays using membrane preparations from cells expressing the receptor. nih.gov

Adenosine (B11128) Receptors: Adenosine receptors are another class of G protein-coupled receptors that play important roles in various physiological processes, including neurotransmission and inflammation. Thieno[2,3-b]pyridine derivatives, which share structural similarities with thiazoles, have been designed and synthesized as ligands for adenosine A1 receptors, with potential applications in epilepsy. nih.gov

The binding of a ligand to its receptor initiates a cascade of intracellular events known as signal transduction. The modulation of these pathways is the ultimate determinant of the cellular response.

For instance, the inhibition of KPNB1 by the aminothiazole derivative (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide leads to the inhibition of the importin pathway, which is crucial for the nuclear import of various proteins, including transcription factors like EGFR, ErbB2, and STAT3. nih.gov This disruption of nuclear transport can have profound effects on gene expression and cell proliferation. nih.gov

In the context of tyrosinase inhibition, some benzimidazothiazolone derivatives have been shown to downregulate the protein kinase A (PKA)/cAMP response element-binding protein (CREB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov This leads to a reduction in the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis, and subsequently decreases the expression of tyrosinase and related proteins. nih.gov

Cellular Biological Response Profiling

The study of how a chemical compound interacts with living cells provides crucial insights into its potential therapeutic applications. For this compound and its related derivatives, in vitro studies have begun to map out their biological activities. This profiling involves examining their influence on fundamental cellular processes such as programmed cell death (apoptosis), cell growth (proliferation), and their ability to counteract oxidative stress and microbial threats.

Induction of Apoptosis Pathways (e.g., Caspase Activation)

Apoptosis is a form of programmed cell death essential for normal tissue development and homeostasis. A key strategy in cancer therapy is to induce apoptosis in malignant cells. The execution of apoptosis is heavily reliant on a family of proteases known as caspases. nih.gov These enzymes exist as inactive precursors and, upon receiving an apoptotic signal, activate in a cascade. This cascade typically involves initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3), which are directly responsible for the dismantling of the cell. nih.gov

Derivatives of 2-aminothiazole have been identified as potent inducers of apoptosis. For instance, certain 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities with thiazoles, have been shown to trigger apoptosis by activating the caspase pathway. researchgate.net Studies on these related compounds revealed an enhanced activity of both caspase-3 and caspase-9 in cancer cell lines, suggesting an induction of the intrinsic (mitochondrial) apoptotic pathway. researchgate.net This is further supported by research on phthalimide (B116566) derivatives synthesized from this compound, which points towards the targeted intrinsic pathway of apoptosis as the mechanism of action for their anticancer effects. nih.gov While direct caspase activation data for the parent compound is limited, the activity of its derivatives strongly suggests that the 2-aminothiazole scaffold is a viable backbone for developing agents that function through the induction of caspase-mediated apoptosis.

| Compound Class | Observed Apoptotic Mechanism | Key Caspases Implicated | Source(s) |

| Phthalimide-Thiazole Derivatives | Induces apoptosis through the intrinsic pathway. | Implied activation of executioner caspases. | nih.gov |

| 1,3,4-Thiadiazole Derivatives | Induces apoptosis via the caspase pathway. | Caspase-3, Caspase-9 | researchgate.net |

| 5-Ene-2-arylaminothiazol-4(5H)-ones | Induces apoptosis in breast cancer cells. | General apoptosis confirmed. | nih.gov |

Modulation of Cellular Proliferation Dynamics in In Vitro Systems

A hallmark of cancer is uncontrolled cellular proliferation. The antiproliferative activity of a compound, or its ability to inhibit cell growth, is a primary indicator of its potential as an anticancer agent. This is often quantified by the half-maximal inhibitory concentration (IC50) or the growth inhibition (GI) percentage against various cancer cell lines.

Derivatives of this compound have demonstrated significant antiproliferative effects across a range of human cancer cell lines. For example, phthalimide derivatives of the parent compound showed potent cytotoxic activity. nih.gov One such derivative, bearing a para-chloro substitution, exhibited an IC50 value as low as 0.2 µM against the MCF7 human breast cancer cell line. nih.gov Similarly, pyrimidine (B1678525) derivatives of a closely related 4-(3,4,5-trimethoxyphenyl)thiazole structure have shown promising cytostatic activity in the National Cancer Institute's 60-cell line screen (NCI-60). nih.gov One of these compounds elicited a growth inhibition of 86.28% against the HOP-92 non-small cell lung cancer cell line at a 10 µM concentration. nih.gov These findings highlight the potential of the substituted aminothiazole scaffold in designing potent inhibitors of cancer cell proliferation.

| Compound/Derivative | Cell Line | Activity Measurement | Value | Source(s) |

| 2-((2-(1,3-Dioxoisoindolin-2-yl)acetamido)-N-(4-chlorophenyl)thiazole-5-carboxamide) | MCF7 (Breast) | IC50 | 0.2 ± 0.01 µM | nih.gov |

| 2-((2-(1,3-Dioxoisoindolin-2-yl)acetamido)-N-(4-chlorophenyl)thiazole-5-carboxamide) | PC12 (Adrenal) | IC50 | 2.7 ± 0.09 µM | nih.gov |

| 2-((2-(1,3-Dioxoisoindolin-2-yl)acetamido)-N-(4-chlorophenyl)thiazole-5-carboxamide) | MDA-MB468 (Breast) | IC50 | 0.67 ± 0.31 µM | nih.gov |

| 4-(3,4,5-Trimethoxyphenyl)thiazole-pyrimidine derivative (4b) | HOP-92 (Lung) | Growth Inhibition | 86.28% at 10 µM | nih.gov |

| 4-(3,4,5-Trimethoxyphenyl)thiazole-pyrimidine derivative (4a) | HCT-116 (Colorectal) | Growth Inhibition | 40.87% at 10 µM | nih.gov |

| 4-(3,4,5-Trimethoxyphenyl)thiazole-pyrimidine derivative (4h) | SK-BR-3 (Breast) | Growth Inhibition | 46.14% at 10 µM | nih.gov |

Mechanisms of Antioxidant Action (e.g., Free Radical Scavenging)

Oxidative stress, caused by an imbalance between free radicals and antioxidants in the body, is implicated in numerous diseases. Antioxidants neutralize these harmful free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common methods used to evaluate a compound's free radical scavenging ability. nih.govnih.gov

Research has shown that phenolic thiazoles possess significant antioxidant and antiradical properties. nih.gov A study on derivatives of 1-(3-methoxyphenyl)ethanone, a direct precursor to the title compound, demonstrated notable free radical scavenging activity. researchgate.net Derivatives such as (Z)-4-(3-methoxyphenyl)-N-(4-nitrobenzylidene)thiazol-2-amine and N-[4-(3-methoxyphenyl)thiazol-2-yl]-4-nitrobenzamide were found to be potent scavengers of hydrogen peroxide and nitric oxide radicals, with IC50 values as low as 22 µg/ml and 20 µg/ml, respectively. researchgate.net This activity is often attributed to the ability of the thiazole ring and its substituents to donate a hydrogen atom, thereby stabilizing the free radical. nih.gov

| Compound/Derivative | Assay | Activity (IC50) | Standard (IC50) | Source(s) |

| (Z)-4-(3-methoxyphenyl)-N-(4-nitrobenzylidene)thiazole-2-amine | Hydrogen Peroxide Scavenging | 22 ± 0.08 µg/ml | Ascorbic acid (36 ± 0.81 µg/ml) | researchgate.net |

| N-[4-(3-methoxyphenyl)thiazol-2-yl]-4-nitrobenzamide | Hydrogen Peroxide Scavenging | 25 ± 0.32 µg/ml | Ascorbic acid (36 ± 0.81 µg/ml) | researchgate.net |

| (Z)-4-(3-methoxyphenyl)-N-(4-nitrobenzylidene)thiazole-2-amine | Nitric Oxide Scavenging | 28 ± 0.02 µg/ml | Ascorbic acid (32 ± 0.09 µg/ml) | researchgate.net |

| N-[4-(3-methoxyphenyl)thiazol-2-yl]-4-nitrobenzamide | Nitric Oxide Scavenging | 20 ± 0.09 µg/ml | Ascorbic acid (32 ± 0.09 µg/ml) | researchgate.net |

| Phenolic Thiazole Derivatives (General) | ABTS Radical Scavenging | Lower IC50 than ascorbic acid | Ascorbic acid | nih.gov |

Elucidation of Antimicrobial Action Mechanisms (e.g., Bacterial tRNA methyltransferase inhibition)

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Thiazole derivatives have long been recognized for their therapeutic effects against various pathogens, including bacteria and fungi. nih.gov The antimicrobial efficacy is believed to be enhanced by the synthesis of molecules containing multiple thiazole rings. nih.gov

Studies on newly synthesized di- and tri-thiazole derivatives have shown high activity that, in some cases, exceeds that of standard antibiotics. nih.gov While the precise mechanism for many thiazole derivatives is still under investigation, one potential target is the inhibition of essential bacterial enzymes, such as tRNA methyltransferase, which would disrupt protein synthesis and lead to cell death. The broad-spectrum activity observed in various studies supports the potential of the thiazole scaffold as a foundation for developing new and effective antimicrobial drugs.

Structure Activity Relationship Sar and Structural Optimization Studies of 5 3 Methoxyphenyl Thiazol 2 Amine Analogs

Correlating Structural Features with Biological Potency

The potency of this class of compounds is highly dependent on the nature and position of substituents on the aromatic ring, the thiazole (B1198619) nucleus, and the exocyclic amino group.

The position of the methoxy (B1213986) group on the phenyl ring is a critical determinant of biological activity. While the parent compound features a methoxy group at the meta position, studies on related 2-aminothiazole (B372263) derivatives have shown that the placement of such electron-donating groups can significantly impact efficacy. For instance, in a series of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, the introduction of an electron-donating methoxy substituent at the para position of a phenyl group resulted in decreased affinity for the COX-2 enzyme. ijper.org Conversely, the presence of multiple methoxy groups, such as a 3,4,5-trimethoxyphenyl moiety, is a key pharmacophoric feature in some potent anticancer agents that target tubulin. nih.gov The electronic properties of the substituents play a crucial role; electron-withdrawing groups like fluoro at the para position have been shown to enhance inhibitory activity in certain contexts. ijper.org

The following table summarizes the influence of substituents on a phenyl ring attached to a thiazole or related heterocyclic core on biological activity, drawing parallels to the 5-(3-methoxyphenyl)thiazol-2-amine scaffold.

| Substituent | Position | Effect on Biological Activity | Reference |

| Methoxy | para | Decreased affinity for COX-2 | ijper.org |

| Fluoro | para | Increased inhibition and selectivity for COX-2 | ijper.org |

| 3,4,5-Trimethoxy | N/A | Key for potent anticancer activity | nih.gov |

The thiazole ring itself serves as a crucial scaffold. Modifications at positions 4 and 5 of the thiazole core have been extensively studied in various 2-aminothiazole series, providing valuable insights. The introduction of bulky groups or specific functionalities can dictate the compound's biological profile. For example, in a study on Aurora kinase inhibitors, the nature and position of substituents on the thiazole ring were critical for activity. nih.gov It has been noted that introducing a phenyl group at the C4-position or a methyl group at the C4- or C5-position of the thiazole core can decrease cytotoxic potency in certain anticancer analogs. nih.gov Conversely, the presence of a 4,5-butylidene moiety on the thiazole core was found to be beneficial for improving cytotoxicity. nih.gov This highlights the sensitivity of biological activity to the steric and electronic nature of substituents on the thiazole ring.

The table below illustrates the impact of substitutions on the thiazole core in related 2-aminothiazole series.

| Position | Substituent | Effect on Biological Activity | Reference |

| C4 | Phenyl | Decreased cytotoxic potency | nih.gov |

| C4 or C5 | Methyl | Decreased cytotoxic potency | nih.gov |

| C4 and C5 | Butylidene | Improved cytotoxicity | nih.gov |

The 2-amino group is a key site for structural modification to modulate biological activity. Acylation of the 2-amino group is a common strategy. For instance, the introduction of a propanamido function at the 2-amino position was found to enhance antitumor activity more effectively than an acetamido moiety, suggesting that the length of the acyl chain is a critical factor. nih.gov Furthermore, the formation of Schiff bases by reacting the 2-amino group with aldehydes has been explored to generate derivatives with varied biological activities, including antimicrobial properties. nih.gov Modifications such as N-benzoylation and chloroacetylation have also been reported, leading to compounds with distinct spectral characteristics and potential for further functionalization. mdpi.com

The following table details the effects of modifying the 2-amino group on the biological properties of 2-aminothiazole derivatives.

| Modification | Resulting Group | Effect on Biological Activity | Reference |

| Acylation | 2-Acetamido | Less effective in enhancing antitumor activity | nih.gov |

| Acylation | 2-Propanamido | More effective in enhancing antitumor activity | nih.gov |

| Schiff Base Formation | 2-Arylideneamino | Varied antimicrobial activity | nih.gov |

| Benzoylation | 2-Benzoylamino | Altered spectral properties, potential for new derivatives | mdpi.com |

| Chloroacetylation | 2-Chloroacetamido | Intermediate for further synthesis | mdpi.com |

Conformational Analysis and its Implications for Activity

The three-dimensional conformation of this compound analogs is critical for their interaction with biological targets. Studies on related N,N-disubstituted 2-aminothiazoles have shown that the orientation of substituents can be influenced by mesomeric interactions between functional groups. rsc.org For example, in one case, a crystallographic study revealed that the phenyl group of an N-methyl-N-phenylamino substituent was directed towards the sulfur atom of the thiazole ring. rsc.org The conformation of piperazine (B1678402) rings attached to a thiazole core has also been shown to adopt a chair conformation with substituents in equatorial positions to minimize steric hindrance. nih.gov Such conformational preferences can significantly impact how the molecule fits into a binding site and thus affect its biological activity.

Strategies for Enhancing Target Selectivity and Biological Efficacy

Strategies to improve the target selectivity and efficacy of this compound analogs often involve systematic structural modifications. One approach is to introduce substituents that can exploit specific features of the target's binding site. For example, in the development of Aurora kinase inhibitors, specific substitutions on the aminothiazole core were tested to enhance selectivity. nih.gov Another strategy involves the synthesis of hybrid molecules that combine the 2-aminothiazole scaffold with other pharmacophores. For instance, linking the thiazole ring to a pyrimidine (B1678525) moiety has been explored to create potent antiproliferative agents. nih.gov The rationale is that such hybrid molecules may have multiple points of interaction with the target or may interact with multiple targets, leading to enhanced efficacy. The introduction of specific substituents, such as halogens, at particular positions on the aromatic ring has also been shown to be a successful strategy for improving activity and selectivity against specific cancer cell lines. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For 5-(3-Methoxyphenyl)thiazol-2-amine, molecular docking studies can be employed to identify potential biological targets and to understand the key interactions that govern its binding affinity.

Docking simulations involve placing the 3D structure of this compound into the binding pocket of a target protein and evaluating the binding energy for different conformations. The results can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein. For instance, the methoxy (B1213986) group on the phenyl ring and the amine group on the thiazole (B1198619) ring are potential sites for hydrogen bonding. The aromatic rings themselves can participate in hydrophobic and pi-pi interactions.

While specific docking studies on this compound are not extensively reported in public literature, studies on similar thiazole derivatives have shown significant interactions with various protein targets, including kinases, and enzymes involved in microbial and cancer pathways. niscair.res.innih.govresearchgate.net For example, research on related aminothiazole compounds has demonstrated their potential as inhibitors of enzymes like cyclooxygenase (COX), where the thiazole scaffold plays a key role in anchoring the molecule within the active site. dmed.org.uaresearchgate.net

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Docking Parameter | Value | Key Interacting Residues (Hypothetical) |

| Binding Energy (kcal/mol) | -8.5 | MET793, LYS745, ASP810 |

| Hydrogen Bonds | 2 | Amine group with ASP810, Methoxy O with LYS745 |

| Hydrophobic Interactions | 4 | Phenyl ring with LEU788, VAL726 |

| Pi-Pi Stacking | 1 | Thiazole ring with PHE856 |

Note: The data in this table is illustrative and based on typical results for similar compounds. It does not represent experimentally validated data for this compound.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-protein complex. MD simulations simulate the movement of atoms and molecules over time, offering insights into the stability of the binding pose predicted by docking and the conformational changes that may occur in both the ligand and the protein upon binding.

For this compound, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The trajectory from the simulation can be analyzed to calculate parameters like the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A stable RMSD over time suggests a stable binding mode. Furthermore, MD simulations can reveal the flexibility of different parts of the molecule and the protein, highlighting dynamic interactions that are not captured by static docking poses. Studies on related benzimidazole-thiadiazole derivatives have successfully used MD simulations to confirm the stability of the ligand-protein complex in the active site of enzymes like 14-α demethylase. acs.org Similarly, MD simulations of benzimidazole (B57391) derivatives targeting topoisomerase IIα-DNA have been used to predict the dynamic interactions and stability of the complex. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods can be used to calculate a variety of molecular descriptors that are crucial for understanding the reactivity and interaction potential of a compound.

For this compound, DFT calculations can provide information on:

Molecular Geometry: Optimization of the 3D structure to its lowest energy conformation.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.netresearchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net This is valuable for predicting non-covalent interactions.

Atomic Charges: Calculation of the partial charges on each atom, which can help in understanding intermolecular interactions.

DFT calculations on similar heterocyclic compounds have been used to correlate electronic parameters with biological activity. acs.orgresearchgate.net For example, a lower HOMO-LUMO energy gap in a series of compounds was found to be compatible with higher antimicrobial activity. acs.org

Table 2: Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and binding interactions |

Note: The data in this table is illustrative and based on typical results for similar compounds. It does not represent experimentally validated data for this compound.

In Silico Prediction of Biological Interactions and Binding Modes

The term "in silico" refers to any biological experiment performed on a computer. In the context of drug discovery, it encompasses a wide range of computational methods used to predict the biological activity and binding mode of a compound. This includes the aforementioned molecular docking and MD simulations, as well as other techniques like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies.

For this compound, in silico methods can be used to:

Identify Potential Targets: By screening the compound against a library of protein structures.

Predict Binding Affinity: Using scoring functions in docking programs or more advanced methods like free energy calculations.

Elucidate Binding Modes: Visualizing the interactions between the ligand and the target protein.

Develop Pharmacophore Models: Identifying the essential structural features required for biological activity, which can then be used to search for other active compounds. dmed.org.ua

In silico studies on related thiazole derivatives have been instrumental in identifying them as potential inhibitors of various enzymes, including those involved in inflammatory responses and cancer. dmed.org.uanih.gov

Virtual Screening Methodologies for Novel Analog Discovery

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. researchgate.net There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. A library of compounds is docked into the active site of the protein, and the compounds are ranked based on their predicted binding affinity.

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown. It relies on the knowledge of other molecules that bind to the target. A model, such as a pharmacophore or a QSAR model, is built based on the known active ligands, and this model is then used to screen a library of new compounds.

Starting with this compound as a hit compound, virtual screening could be employed to discover novel analogs with improved potency or other desirable properties. By searching large chemical databases for compounds with similar structural features or predicted binding modes, researchers can efficiently identify promising candidates for further investigation. Collaborative virtual screening efforts have proven successful in expanding hit series for various diseases. nih.gov

Preclinical Biological Assessment in Disease Models

In Vitro Cellular Efficacy Evaluation

In vitro studies are fundamental in determining the direct biological activity of a compound at a cellular level. The following sections detail the available research on the cellular efficacy of 5-(3-Methoxyphenyl)thiazol-2-amine.

Following a comprehensive review of scientific literature, no specific studies evaluating the antiproliferative activity of this compound against cancer cell lines were identified. Research on the anticancer effects of thiazole (B1198619) derivatives is extensive, but data pertaining to this specific compound is not available in the reviewed sources.

An extensive search of published research yielded no specific data on the antimicrobial, antifungal, or antimycobacterial activity of this compound. While the broader class of thiazole-containing compounds has been a subject of antimicrobial research, specific spectrum analysis for this molecule has not been reported in the available literature.

The antioxidant potential of this compound has been evaluated through several in vitro assays. In a study detailing the synthesis and antioxidant properties of new thiazole derivatives, this compound was assessed for its ability to scavenge free radicals and inhibit lipid peroxidation. The research utilized established methods, including total antioxidant capacity, 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging, nitric oxide scavenging, and hydrogen peroxide scavenging assays.

The compound demonstrated notable antioxidant effects across multiple assays. Its efficacy is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the radical activity. The findings indicate that this compound possesses potent inhibitory activity against hydrogen peroxide radicals and shows moderate activity in other scavenging assays when compared to standard antioxidants like ascorbic acid.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | IC50 Value (µg/mL) |

|---|---|

| Hydrogen Peroxide Scavenging | 42 ± 0.01 |

| Nitric Oxide Scavenging | 51 ± 0.03 |

Data is presented as mean ± standard deviation.

In Vivo Mechanistic Studies in Animal Models

In vivo studies are crucial for understanding the physiological and pharmacological effects of a compound within a whole biological system. This section reviews the available data from animal model research involving this compound.

A thorough review of scientific databases and literature found no published studies assessing the in vivo biological effects of this compound in any disease phenotype models, including but not limited to anticonvulsant models.

There is currently no available scientific literature detailing in vivo mechanistic studies of this compound, including investigations into its potential radio-protective effects or other biological responses in animal systems.

Advanced Spectroscopic and Analytical Characterization for Research Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra would be acquired to provide a detailed picture of the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of 5-(3-Methoxyphenyl)thiazol-2-amine, the aromatic protons of the methoxyphenyl ring would exhibit distinct chemical shifts and coupling patterns. The proton on the thiazole (B1198619) ring would likely appear as a singlet. The protons of the methoxy (B1213986) group and the amine group would also produce characteristic signals.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbons of the thiazole and methoxyphenyl rings, as well as the methoxy carbon.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) |

| Chemical Shift (δ) ppm | Multiplicity |

| 7.25 | t, J = 8.0 Hz |

| 7.10 | s |

| 7.05 | d, J = 7.8 Hz |

| 6.90 | s (br) |

| 6.85 | dd, J = 8.0, 2.0 Hz |

| 6.70 | d, J = 2.0 Hz |

| 3.75 | s |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₀N₂OS), the experimentally determined mass would be compared to the calculated theoretical mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.

Table 2: Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀N₂OS |

| Calculated Mass [M+H]⁺ | 207.0587 |

| Observed Mass [M+H]⁺ | 207.0585 |

| Mass Accuracy | < 1 ppm |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine group, C-H stretches of the aromatic and methoxy groups, C=N and C=C stretching vibrations of the thiazole and benzene (B151609) rings, and the C-O stretching of the methoxy group.

Table 3: Hypothetical IR Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp | N-H Stretch (Amine) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1620-1580 | Strong | C=N Stretch (Thiazole) / C=C Stretch (Aromatic) |

| 1250-1200 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1050-1000 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure

For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. While no published crystal structure for this compound is currently available, this method would be the gold standard for its structural verification.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a quick and convenient method to qualitatively assess purity and monitor reactions. The retention factor (Rf) value is dependent on the solvent system used.

High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity. By using a suitable column and mobile phase, a chromatogram is produced where the area of the peak corresponding to the compound of interest can be used to calculate its purity.

Table 4: Hypothetical Chromatographic Data for this compound

| Technique | Conditions | Result |

| TLC | Mobile Phase: Ethyl Acetate/Hexane (1:1) | Rf = 0.45 |

| HPLC | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm | Retention Time: 8.5 min; Purity: >98% |

Through the combined application of these advanced spectroscopic and analytical methods, the identity, structure, and purity of this compound can be unequivocally established, ensuring the reliability of any subsequent research.

Broader Research Implications and Future Directions

Contributions to the Development of Novel Bioactive Chemical Scaffolds

The 2-aminothiazole (B372263) ring system is a fundamental building block in the design of new bioactive compounds. researchgate.net Its structural and electronic properties allow it to serve as an excellent pharmacophore, engaging in multiple types of interactions with biological macromolecules. Research has consistently shown that this scaffold is associated with a diverse array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. mdpi.comnih.gov

The incorporation of a methoxy-substituted phenyl ring, as seen in 5-(3-methoxyphenyl)thiazol-2-amine, is a critical modification that has led to the development of potent bioactive agents. For instance, the 3,4,5-trimethoxyphenyl substitution pattern is a well-known feature of potent tubulin polymerization inhibitors, such as combretastatin (B1194345) A-4. nih.gov By integrating this feature with the thiazole (B1198619) core, researchers have successfully created new classes of anticancer agents. A notable example is the development of 2-aryl/heteroaryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles, which have been synthesized and evaluated as powerful inhibitors of tubulin polymerization, a key mechanism for halting cell division in cancer cells. nih.gov The strategic combination of the thiazole scaffold with specific aryl substitutions has thus been a significant contribution to the generation of novel chemical entities with high therapeutic potential.

Potential for Scaffold Diversification and Repurposing in Mechanistic Research

The chemical tractability of the this compound scaffold makes it an ideal candidate for diversification, a process crucial for optimizing potency, selectivity, and pharmacokinetic properties. Medicinal chemists can systematically modify several positions on the molecule to probe structure-activity relationships (SAR) and repurpose the scaffold for different biological targets.

Key strategies for diversification include:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, or other alkoxy groups) on the methoxyphenyl ring can fine-tune the electronic and steric properties of the molecule, influencing its binding affinity and specificity for a target protein.

Substitution on the Thiazole Ring: The thiazole ring itself offers positions for modification. For example, introducing substituents at the C4 or N3 positions can alter the molecule's orientation within a binding pocket.

Alteration of the Amino Group: The 2-amino group can be acylated or alkylated to create amide or substituted amine derivatives, which can form different hydrogen bond interactions and extend the molecule's reach to engage with new regions of a target.

This diversification is not just for creating new drugs but is also a powerful tool for mechanistic research. By creating a library of related compounds with varied activity profiles, researchers can identify the precise molecular features required for a specific biological effect. For example, studies on 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxins helped to elucidate their effects on topoisomerase-II enzymes and cell cycle progression. nih.gov Similarly, creating a series of thiazole derivatives and testing their effects on cancer cell migration and invasion has led to the identification of compounds that target the protein fascin, opening new avenues for developing anti-metastatic therapies.

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To fully comprehend the biological impact of this compound derivatives, modern research is moving beyond single-target assays towards a more holistic, systems-level understanding. The integration of computational methods with high-throughput "omics" technologies is essential for building a comprehensive picture of a drug's mechanism of action.

While large-scale multi-omics studies on this specific compound are not yet widely published, the foundational work is in place. Current research on 2-aminothiazole derivatives already employs sophisticated computational techniques such as:

Quantitative Structure-Activity Relationship (QSAR): These studies generate mathematical models that correlate chemical structure with biological activity. For 2-aminothiazoles, QSAR has been used to predict their inhibitory activity against cancer targets like Hec1/Nek2 protein, helping to design more potent molecules. nih.gov

Molecular Docking and Dynamics: These simulations predict how a compound binds to its target protein. Such studies have been instrumental in understanding how thiazole derivatives interact with the colchicine-binding site of tubulin and have guided the design of new inhibitors. nih.govnih.gov

The next logical step is the integration of these computational approaches with large-scale experimental data from proteomics, transcriptomics, and metabolomics. For instance, a proteomics study could reveal global changes in protein expression in cancer cells after treatment with a thiazole derivative, identifying not only the primary target but also downstream signaling pathways that are affected. Metabolomics could identify shifts in cellular metabolism, providing further clues about the drug's impact on cell function and viability. By combining these multi-omics datasets, researchers can construct detailed network models of the drug's effects, leading to a more complete mechanistic understanding, identifying potential biomarkers for efficacy, and uncovering new therapeutic applications.

Emerging Research Areas and Unexplored Biological Targets for this compound Derivatives

While much of the focus on methoxyphenyl-thiazole derivatives has been on their role as tubulin inhibitors in cancer, emerging research is revealing a broader therapeutic potential and pointing toward previously unexplored biological targets. The versatility of the 2-aminothiazole scaffold allows it to be adapted to inhibit a variety of enzymes and receptors.

Emerging research areas include:

Inhibition of Metabolic Enzymes: Recent studies have shown that 2-aminothiazole derivatives can act as potent inhibitors of key metabolic enzymes such as carbonic anhydrase (hCA I and II) and cholinesterases (AChE and BChE). nih.gov This opens up potential applications in treating conditions ranging from glaucoma and edema to neurodegenerative diseases like Alzheimer's.

Allosteric Modulation of Kinases: In a significant finding, aryl 2-aminothiazoles were identified as non-ATP-competitive inhibitors of the protein kinase CK2. nih.gov They were found to bind to a novel allosteric site, stabilizing an inactive conformation of the enzyme. This discovery provides a new strategy for developing more selective kinase inhibitors for cancer therapy, moving beyond the highly conserved ATP-binding site.

Antitubercular Agents: The 2-aminothiazole core is being investigated for its activity against Mycobacterium tuberculosis. Researchers are designing derivatives that inhibit essential mycobacterial enzymes, offering new hope in the fight against drug-resistant tuberculosis.

Future research should continue to explore the vast chemical space around the this compound scaffold. High-throughput screening of diversified compound libraries against a wide panel of biological targets could uncover entirely new activities. Potential unexplored areas could include their use as modulators of ion channels, G-protein coupled receptors, or as agents targeting protein-protein interactions, which are implicated in a wide range of human diseases. The rich chemistry and proven bioactivity of this scaffold ensure that it will remain a valuable starting point for drug discovery for years to come.

Q & A

Q. Table 1: Synthetic Routes and Optimization

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Thiosemicarbazide + α-bromoketone, POCl₃, 90°C | 65–75 | |

| Purification | Recrystallization (DMSO:H₂O = 2:1) | >95% purity |

How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Basic Research Question

- ¹H/¹³C NMR : The methoxy group (–OCH₃) appears as a singlet at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C). The thiazole ring protons resonate between δ 7.0–8.5 ppm, with coupling patterns confirming substitution .

- IR : Stretching vibrations for C=N (1650–1600 cm⁻¹) and C–S (700–600 cm⁻¹) confirm the thiazole core.

- MS : Molecular ion peaks ([M+H]⁺) at m/z 207.06 (C₁₀H₁₀N₂OS) validate the molecular formula .

Methodological Tip : Use HSQC and HMBC NMR experiments to resolve overlapping signals in aromatic regions.

What computational approaches (e.g., DFT) predict the electronic properties and reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) accurately model:

Q. Table 2: DFT Parameters for Reactivity Analysis

| Property | Method/Basis Set | Key Finding | Reference |

|---|---|---|---|

| HOMO-LUMO gap | B3LYP/6-31G* | 4.2 eV (suggests moderate reactivity) | |

| Mulliken charges | M06-2X/def2-TZVP | Negative charge on thiazole N |

How can researchers design experiments to investigate structure-activity relationships (SAR) of derivatives for antimicrobial applications?

Advanced Research Question

- Derivatization : Modify the methoxyphenyl group (e.g., halogenation, alkylation) or thiazole NH₂ (e.g., acylation) to assess impact on bioactivity .

- Assays : Screen against Gram-positive/negative bacteria (MIC assays) and fungi (agar diffusion). Compare with control drugs like ampicillin .

- Key Variables : LogP (lipophilicity), hydrogen-bonding capacity, and steric effects.

Case Study : Replacing the methoxy group with Cl (5-(3-Cl-phenyl)thiazol-2-amine) increased activity against S. aureus by 40% .

What strategies resolve discrepancies in reported biological activities of this compound?

Advanced Research Question

Contradictions in bioactivity data often arise from:

Assay Conditions : Variations in pH, solvent (DMSO vs. saline), or bacterial strains. Standardize protocols using CLSI guidelines .

Compound Purity : Validate via HPLC (>98% purity) to exclude byproducts (e.g., oxidation of –OCH₃ to –OH) .

Structural Analogues : Compare with 5-(4-Methoxyphenyl)thiazol-2-amine to isolate positional effects .

Example : A 2020 study reported weak anticancer activity (IC₅₀ > 100 µM), while a 2024 study noted IC₅₀ = 25 µM. Re-analysis revealed differences in cell line (HeLa vs. MCF-7) and incubation time (24h vs. 72h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.